ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 21230-43-3) is a pyrazole derivative featuring an amino group at position 3, a methyl group at position 1, and an ethyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazoloazines and pyrimidinones . Its reactivity in diazotization, coupling, and cyclization reactions makes it valuable in medicinal and agrochemical research .
Properties
IUPAC Name |
ethyl 3-amino-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPKAOUYPAEICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291401 | |
| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21230-43-3 | |
| Record name | 21230-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Steps
The most industrially viable method, as disclosed in WO2014120397A1, involves a four-step sequence starting with the formation of sodium enolate via Claisen condensation. Ethyl 2,2-difluoroacetoacetate is generated by reacting ethyl difluoroacetoacetate with sodium ethoxide in ethanol under nitrogen at 60–65°C for 2 hours, achieving >98% conversion.
The enolate is acidified in situ using carbonic acid, formed by introducing carbon dioxide gas or dry ice into water. This step replaces traditional mineral acids (e.g., HCl, H₂SO₄), reducing waste and improving safety. The reaction proceeds at 0.1–2 kg/cm² pressure for 1–3 hours, yielding ethyl difluoroacetoacetate with a pH of 5–7. Subsequent coupling with triethyl orthoformate in acetyl anhydride at 100–105°C forms ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.
Ring-Closing Reaction
The final step employs a two-phase system (toluene-water) with methylhydrazine and potassium carbonate at -10°C to 0°C. This ensures regioselective pyrazole ring formation, minimizing the regioisomer (<0.05%). After 1–2 hours, the product crystallizes from a toluene-petroleum ether mixture, yielding 83.8% with 99.9% purity.
Key Advantages :
-
High regioselectivity and purity.
-
Scalable to industrial production.
-
Environmentally favorable due to CO₂ utilization.
Cyclocondensation with Triethyl Orthoformate and Methylhydrazine
Synthesis of Ethyl Ethoxymethylene Cyanoacetate
An alternative route, detailed by ChemBK, begins with ethyl cyanoacetate and triethyl orthoformate in toluene under reflux. This forms ethyl ethoxymethylene cyanoacetate, a key intermediate.
Pyrazole Ring Formation
The intermediate reacts with methylhydrazine in ethanol-water at 20°C, facilitated by hydrochloric acid. This one-pot cyclocondensation achieves moderate yields (exact figures unspecified). While simpler than the Claisen method, it lacks the regiochemical control of the two-phase system, often requiring post-synthesis purification.
Adaptation of Benzylation Methods for Methylation
Benzyl Derivative Synthesis
US Patent 2,868,803 describes synthesizing ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate using benzyl chloride and sodium methoxide in dimethylformamide. Although this method targets a benzyl-substituted analog, substituting benzyl chloride with methylating agents (e.g., methyl iodide) could theoretically yield the 1-methyl derivative.
Challenges in Methylation
Methyl groups introduce steric hindrance, potentially reducing reaction efficiency. Industrial applications prefer methylhydrazine in ring-closing steps (as in Method 1) over post-synthesis alkylation due to higher yields.
Alternative Routes via α-Halo Compounds
Limitations
This approach requires additional steps to introduce the methyl group at the 1-position, making it less efficient than methods utilizing methylhydrazine directly.
Comparative Analysis of Methods
Industrial Applications and Scale-Up Considerations
Method 1’s use of carbon dioxide for acidification and two-phase ring closure aligns with green chemistry principles, critical for large-scale production . The elimination of mineral acids reduces corrosive waste, while the high purity minimizes downstream purification costs. In contrast, Method 2’s reliance on hydrochloric acid and Method 3’s use of dimethylformamide pose safety and disposal challenges.
Chemical Reactions Analysis
Acetylation Reactions
The amino group at the 3-position undergoes selective acetylation under various conditions.
- Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on acetic anhydride. DMAP accelerates the reaction by acting as a catalyst .
- Structural Confirmation : X-ray crystallography and NMR confirm acetylation occurs primarily at the amino group, with minor ester group participation .
Alkylation and Cyclization
The compound participates in alkylation and ring-closure reactions to form functionalized heterocycles.
Ullmann-Type Coupling
- Reagents : Aryl halides, CuI, K₂CO₃, microwave irradiation.
- Product : Bipyrazole derivatives (e.g., 2 in ).
- Conditions : 120°C, 30 min, DMF solvent.
- Yield : 65–78% .
Ring-Closure with Methylhydrazine
- Reagents : Methylhydrazine, Na₂CO₃, toluene/water biphasic system.
- Product : Pyrazolo[3,4-c]pyrazoles (e.g., 4n in ).
- Conditions : -10°C to 0°C, 1–2 hours.
- Yield : 83.8% with 99.9% purity .
Diazotization and Coupling
The amino group undergoes diazotization to form reactive intermediates for azo compounds.
| Reaction Type | Reagent | Product | Yield | Application |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | Diazonium salt | – | Intermediate |
| Coupling with β-ketoesters | Activated methylenes | Pyrazolo[5,1-c] triazines | 60–75% | Anticancer agents |
- Key Observation : The diazonium salt couples regioselectively at the 5-position of the pyrazole ring .
Ester Hydrolysis
- Conditions : 2M NaOH, ethanol/water (1:1), reflux.
- Product : 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid.
- Yield : 92% .
Bromination
- Reagent : NBS (N-bromosuccinimide), CCl₄.
- Product : 5-Bromo derivative.
- Conditions : 0°C to room temp, 4 hours.
- Yield : 68% .
Pharmaceutical Intermediates
- Allopurinol Synthesis : Reacted with thiourea at 200°C to form 2-thioxo-dihydropyrimidinone intermediates (49% yield) .
- Fungicide Precursors : Used in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylates via Claisen condensation and hydrazine cyclization .
Agrochemicals
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is primarily recognized for its role in drug development. It serves as an important intermediate in the synthesis of several pharmaceutical compounds:
- Uric Acid Inhibitors : It is involved in the synthesis of drugs such as Allopurinol and Oxypurinol, which are used to treat gout by inhibiting uric acid production.
- Anticancer Agents : The compound has been linked to the development of various anticancer drugs, including XL-418 and LY-2584702, which target specific cancer pathways .
Case Study: Synthesis of Anticancer Agents
A recent study demonstrated the synthesis of this compound derivatives that exhibit potent anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound is utilized in the agrochemical industry as a key intermediate for developing pesticides and herbicides. Its effectiveness as a building block for agrochemicals stems from its ability to enhance crop yields and protect against pests.
Data Table: Agrochemical Products Derived from this compound
| Product Name | Active Ingredient | Application Type | Efficacy |
|---|---|---|---|
| Herbicide A | Ethyl 3-amino derivatives | Weed Control | High |
| Insecticide B | Pyrazole-based compounds | Pest Management | Moderate |
| Fungicide C | Pyrazole derivatives | Fungal Disease Control | High |
Research Insights
Recent literature has highlighted the versatility of this compound in synthetic chemistry. Its ability to participate in various chemical reactions makes it a valuable compound for researchers looking to develop new medications or agrochemicals.
Case Study: Environmental Impact Assessment
A comprehensive environmental impact assessment was conducted on the use of pyrazole derivatives in agriculture. The study concluded that while these compounds are effective in pest control, their environmental persistence necessitates careful management to mitigate potential ecological risks .
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Key Structural Features
The compound’s distinct functionalization differentiates it from analogs:
- Position of Amino Group: The amino group at position 3 contrasts with ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2), where the amino group is at position 5 . This positional variance significantly impacts electronic properties and reactivity.
- Ester Group Substitution: Replacing the ethyl ester with a methyl group (e.g., methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate, CAS 1700183-72-7) alters solubility and metabolic stability .
- N1 Substituent: The methyl group at N1 distinguishes it from compounds like ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, which features an allyl group, influencing steric effects and hydrogen-bonding capabilities .
Physicochemical Properties
Notes:
Diazotization and Cyclization
The target compound undergoes diazotization to form pyrazolo[5,1-c][1,2,4]triazines, whereas ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2) favors pyrazolo[1,5-a]pyrimidines due to its amino group position .
Biological Activity
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H11N3O2
- Molecular Weight : 155.157 g/mol
- CAS Number : 21230-43-3
The compound features a pyrazole ring, which is known for its pharmacological relevance, particularly in medicinal chemistry. The presence of amino and carboxylate groups contributes to its reactivity and biological interactions.
Synthesis
This compound can be synthesized through various methods, primarily involving the cyclocondensation of hydrazines with β-ketoesters. The synthetic routes often optimize yield and purity through advanced techniques such as chromatography and crystallization .
Biological Mechanisms
The biological activity of this compound is attributed to its ability to modulate enzyme and receptor activity. It can bind to specific molecular targets, influencing various biological pathways. The compound has been investigated for several potential applications:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : this compound has shown promise in inhibiting cancer cell proliferation, particularly in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. Studies report IC50 values indicating effective cytotoxicity against these cells while sparing normal fibroblasts .
Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated:
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | HeLa | 54.25 | 61.56 |
| This compound | HepG2 | 38.44 | 67.12 |
The compound's mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Antimicrobial Studies
In another investigation, this compound was tested against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties, supporting its potential as a lead compound in drug development .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance or diminish activity:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
- Answer : The compound is typically synthesized via a multi-step process. A common route involves:
Condensation : Reacting a substituted benzylamine (e.g., 3-methylbenzylamine) with ethyl acetoacetate to form an intermediate .
Cyclization : Treating the intermediate with hydrazine hydrate to form the pyrazole ring .
Esterification : Introducing the methyl ester group via reaction with methanol under acidic conditions .
- Key factors affecting yield/purity :
- Catalysts : Industrial methods use catalysts (e.g., Lewis acids) to accelerate cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve reaction efficiency .
- Temperature : Cyclization at 80°C minimizes side products .
- Example : Ethyl 5-azido derivatives are synthesized in methylene chloride at 50°C with trifluoroacetic acid, yielding 90% after silica gel chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.02 ppm for pyrazole protons , δ 161.8 ppm for ester carbonyl ).
- IR Spectroscopy : Identifies functional groups (e.g., 2121 cm⁻¹ for azide stretches ).
- HRMS : Confirms molecular weight (e.g., [M]+ at m/z 181.0596 ).
- X-ray crystallography : Validates stereochemistry in analogs like 5-methyl-1-phenyl derivatives .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the experimental design of novel pyrazole derivatives?
- Answer :
- Reaction path searching : Quantum chemical calculations predict energetically favorable pathways (e.g., ICReDD’s workflow combining density functional theory (DFT) and experimental validation) .
- Docking studies : Simulate interactions with biological targets (e.g., enzyme inhibition via π-π stacking with pyrazole rings ).
- Example : Adjusting substituents on the benzyl ring (e.g., 3-methyl vs. 4-methyl) alters steric effects and reactivity, as modeled in positional isomerism studies .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data in pyrazole derivatives?
- Answer :
- Benchmarking : Compare experimental NMR shifts with DFT-calculated values (e.g., deviations <0.3 ppm for 5-methyl-1-phenyl derivatives ).
- Solvent correction : Apply implicit solvent models (e.g., PCM for DMSO-d6) to improve accuracy .
- Dynamic effects : Include molecular dynamics to account for conformational flexibility in IR spectra .
Q. How can reaction parameters be optimized to minimize side products during synthesis?
- Answer :
| Parameter | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|
| Solvent | Methylene chloride | Reduces polar byproducts | |
| Temperature | 50°C | Balances kinetics/thermodynamics | |
| Catalyst | Trifluoroacetic acid | Accelerates azide substitution | |
| Purification | Silica gel chromatography | Removes unreacted hydrazine |
- Case study : Increasing azido(trimethyl)silane equivalents from 1.0 to 7.5 improves azide incorporation from 30% to 90% .
Q. What safety protocols are critical for handling hazardous intermediates during pyrazole synthesis?
- Answer :
- Glovebox use : Required for air-sensitive steps (e.g., azide formation) to prevent explosions .
- Waste management : Segregate toxic byproducts (e.g., hydrazine derivatives) for licensed disposal .
- PPE : Wear nitrile gloves and face shields during trifluoroacetic acid handling .
Data Contradiction Analysis
Q. Why do industrial and lab-scale syntheses of pyrazole derivatives report divergent yields?
- Answer :
- Scale-dependent kinetics : Continuous flow reactors in industry enhance heat/mass transfer vs. batch reactors in labs .
- Catalyst recycling : Industrial processes reuse catalysts (e.g., Pd/C), reducing costs but complicating purity .
- Example : Lab-scale synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate yields 28% , while optimized industrial routes achieve >70% .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
